molecular formula C6H14ClNO2S B2937048 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride CAS No. 1986297-99-7

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride

Cat. No. B2937048
CAS RN: 1986297-99-7
M. Wt: 199.69
InChI Key: DOUDXCUDRCRZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride (AMTDH) is a chemical compound which is widely used in many scientific research applications. It is a white, crystalline solid which is soluble in water, ethanol, and methanol. AMTDH has a molecular weight of 207.62 g/mol and a melting point of 183-186°C. AMTDH is a useful reagent in organic synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride is widely used in many scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of polymers. 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride is also used as a reagent in the synthesis of polymers for use in medical applications.

Mechanism of Action

The mechanism of action of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride is not fully understood. It is believed that the reaction of the hydrochloric acid with the 4-methylthiazolidine-2,4-dione results in the formation of a complex which is then hydrolyzed to form the 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride. The hydrolysis of the complex is believed to be catalyzed by the presence of sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride are not well understood. However, it is believed that 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride may also act as an antioxidant and may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride in laboratory experiments include its availability, low cost, and its ease of use. Additionally, 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride is a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of using 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride in laboratory experiments is its lack of selectivity. It can react with a variety of compounds, which can lead to unwanted side reactions.

Future Directions

For the use of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride include its use in the synthesis of novel polymers and pharmaceuticals, as well as its use as a catalyst in the synthesis of polymers for use in medical applications. Additionally, further research is needed to understand the biochemical and physiological effects of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride, as well as its mechanism of action. Finally, further research is needed to develop methods to improve the selectivity of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride.

Synthesis Methods

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride is synthesized by the reaction of 4-methylthiazolidine-2,4-dione with hydrochloric acid in an aqueous medium. The reaction is conducted at a temperature of 50-60°C and a pH of 6-7. The reaction is carried out in the presence of a catalytic amount of sodium hydroxide. The reaction is complete in 1-2 hours and yields a white crystalline solid of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride.

properties

IUPAC Name

4-methyl-1,1-dioxothian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(7)2-4-10(8,9)5-3-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUDXCUDRCRZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride

CAS RN

1986297-99-7
Record name 4-amino-4-methyl-1lambda6-thiane-1,1-dione hydrochloride
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